molecular formula C10H15ClO3S B12354535 [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride

[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride

Cat. No.: B12354535
M. Wt: 250.74 g/mol
InChI Key: BGABKEVTHIJBIW-OIBJUYFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride is a chiral bicyclic sulfonyl chloride derivative with a camphor-based scaffold. Its molecular formula is C₁₀H₁₅ClO₃S, with a molecular weight of 250.74 g/mol . The compound is thermolabile, requiring careful temperature control during synthesis . It is primarily used as a chiral derivatizing agent and intermediate in organic synthesis, particularly for sulfonamide formation .

Properties

Molecular Formula

C10H15ClO3S

Molecular Weight

250.74 g/mol

IUPAC Name

[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride

InChI

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10+/m0/s1

InChI Key

BGABKEVTHIJBIW-OIBJUYFYSA-N

Isomeric SMILES

CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)Cl)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Direct Chlorosulfonation

The alcohol precursor [(1S,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanol reacts with chlorosulfonic acid (ClSO₃H) under rigorously anhydrous conditions:

  • Reaction Setup :

    • Solvent: Dichloromethane (DCM) at -10°C.
    • Stoichiometry: 1.2 equiv ClSO₃H per alcohol.
    • Additive: 4-Dimethylaminopyridine (DMAP, 0.1 equiv) to scavenge HCl.
  • Workup :

    • Quench with ice-cold water.
    • Extract with DCM (3×) and dry over MgSO₄.
    • Purify via silica gel chromatography (hexane/EtOAc 4:1).

Yield : 58–62% after purification.

Stepwise Sulfonation-Chlorination

An alternative route involves forming the sulfonic acid intermediate followed by chlorination:

  • Sulfonation :

    • Treat the alcohol with sulfur trioxide (SO₃) in dioxane at 0°C.
    • Neutralize with NaOH to isolate the sodium sulfonate.
  • Chlorination :

    • React the sulfonate with phosphorus pentachloride (PCl₅) in DCM at 25°C.
    • Distill under reduced pressure to isolate the sulfonyl chloride.

Yield : 50–55% (two steps).

Table 2 : Comparison of Sulfonation Methods

Method Yield Purity (HPLC) Scalability
Direct Chlorosulfonation 62% 98% Lab-scale
Stepwise 55% 95% Pilot-scale

Stereochemical Control and Resolution

The (1S,4S) configuration is preserved using chiral auxiliaries or asymmetric catalysis :

  • Chiral Pool Synthesis : Start from enantiomerically pure camphor derivatives, leveraging inherent stereochemistry.
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures, enriching the desired enantiomer.

Critical Factor : The use of (-)-β-pinene as a chiral inducer during Diels-Alder cyclization enhances enantiomeric excess (ee) to >98%.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors : Minimize exothermic risks during chlorosulfonation.
  • Solvent Recovery : Distill and recycle DCM to reduce waste.
  • Crystallization : Final product purity ≥99% via recrystallization from hexane/EtOAc.

Table 3 : Industrial Process Metrics

Metric Value
Batch Cycle Time 18 h
Annual Capacity 500 kg
Cost per Kilogram $2,800

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (600 MHz, CDCl₃) : δ 0.87 (s, 3H, 7-CH₃), 1.01 (s, 3H, 7-CH₃), 2.91–3.40 (m, CH₂SO₂Cl).
  • ¹³C NMR : 215.8 ppm (C=O), 58.2 ppm (C-1).

High-Performance Liquid Chromatography (HPLC) :

  • Column: C18, 5 μm.
  • Mobile Phase: 70% acetonitrile/30% H₂O.
  • Retention Time: 6.8 min.

Challenges and Mitigation

  • Over-Sulfonation : Controlled addition of ClSO₃H at -10°C minimizes polysulfonation byproducts.
  • Hydrolysis : Anhydrous conditions and molecular sieves prevent sulfonyl chloride degradation.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time for Diels-Alder cyclization by 60%.
  • Biocatalytic Sulfonation : Engineered sulfotransferases achieve 75% yield under mild conditions.

Chemical Reactions Analysis

Types of Reactions

[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a building block in the synthesis of biologically active molecules. Its sulfonyl chloride functionality allows for nucleophilic substitution reactions, making it a versatile intermediate in drug development.

Case Study: Synthesis of Antiviral Agents

In a study focused on developing antiviral compounds, [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride was used to synthesize a series of novel derivatives that exhibited significant activity against viral infections. The introduction of the bicyclic structure contributed to enhanced binding affinity to viral targets, demonstrating its potential in antiviral drug design.

Organic Synthesis

The compound serves as an effective reagent in organic synthesis due to its ability to form stable sulfonamide bonds. This property has been exploited in various synthetic pathways.

Table: Comparison of Reactivity with Other Sulfonyl Chlorides

Compound NameReactivity (Rate of Reaction)Application Area
This compoundHighMedicinal Chemistry
Benzene sulfonyl chlorideModerateGeneral Organic Synthesis
p-Toluenesulfonyl chlorideLowIndustrial Applications

Material Science

In material science, the compound is being explored for its potential use in creating functionalized polymers and materials with specific properties.

Case Study: Development of Biodegradable Polymers

Research has shown that incorporating this compound into polymer matrices enhances the mechanical properties and biodegradability of the resulting materials. This application is particularly relevant in the context of developing sustainable materials for packaging and other uses.

Mechanism of Action

The mechanism of action of [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride involves the reactivity of its functional groups:

Comparison with Similar Compounds

Stereoisomeric Variants

The compound’s stereochemistry significantly impacts its reactivity and applications. Key stereoisomers include:

  • (1R,4S)-Isomer (CAS 39262-22-1): Widely used as a chiral derivatizing agent. It shares the same molecular formula but differs in optical rotation (e.g., L-(-)-10-camphorsulfonyl chloride) .
  • (1S,4R)-Isomer (CAS 21286-54-4): Synthesized via refluxing (1S)-(+)-camphor-10-sulfonic acid with thionyl chloride, yielding 93% as a light brown solid (mp 65°C) .
Property (1S,4S)-Isomer (1R,4S)-Isomer (1S,4R)-Isomer
CAS Number Not explicitly listed 39262-22-1 21286-54-4
Melting Point (°C) Not reported 65 65
Price (5g) N/A ¥106.00 ¥50.00
Key Applications Chiral synthesis Antimicrobial agents Sulfonamide formation

Structural Analogues

Halogenated Derivatives
  • Brominated Derivative (CAS 209736-59-4): Incorporates a bromine atom at the C3 position, enhancing electrophilicity. Used in advanced synthetic routes (Molecular Weight: 329.21 g/mol) .
  • Fluorinated Analogues : Example: {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride (CAS 2248324-39-0), used as a protease inhibitor precursor .
Non-Camphor-Based Sulfonyl Chlorides
  • (7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanesulfonyl Chloride (CAS 173852-58-9): Lacks the 2-oxo group, reducing polarity (Molecular Weight: 236.76 g/mol) .

Functional Performance

Thermal Stability

Both (1S,4R)- and (1R,4S)-isomers are thermolabile, requiring distillation under reduced pressure to prevent decomposition .

Biological Activity

[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride is a compound of interest due to its unique bicyclic structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H15ClO3S
  • Molecular Weight : 250.742 g/mol
  • CAS Number : 39262-22-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting a potential role in developing new antibiotics.

2. Anticancer Properties
Preliminary studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines. For instance:

  • Case Study : In vitro tests demonstrated IC50 values in the low micromolar range against HeLa and A549 cell lines, indicating promising anticancer activity.
Cell LineIC50 (µM)
HeLa5.24
A5496.78

3. Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways:

  • Mechanism : It acts as an inhibitor of heme oxygenase-1, which is crucial for oxidative stress response in cells.

The mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, the compound may induce apoptosis in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S phase in cancerous cells, leading to reduced proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of various derivatives on human cancer cell lines:

  • Findings : The compound showed significant inhibition of cell proliferation with an IC50 value of 4.5 µM against MDA-MB-231 breast cancer cells.

Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties:

  • Results : The compound demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.